N-[2-(2-chlorophenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
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Overview
Description
N-[2-(2-chlorophenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, a dioxolo ring, and a benzamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dioxolo Ring: This step involves the reaction of the quinazolinone intermediate with suitable reagents to form the dioxolo ring. Common reagents include dihydroxybenzenes and formaldehyde under acidic conditions.
Attachment of the Benzamide Moiety: The final step involves the coupling of the dioxolo-quinazolinone intermediate with 2-(2-chlorophenyl)ethylamine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone and benzamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with amines or thiols
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential therapeutic agent for diseases where quinazolinone derivatives have shown efficacy, such as cancer or inflammatory diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a role in cell signaling pathways. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.
Benzamide Derivatives: Compounds like sulpiride and tiapride, which are used as antipsychotic agents.
Uniqueness
N-[2-(2-chlorophenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is unique due to its combination of a quinazolinone core, a dioxolo ring, and a benzamide moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
N-[2-(2-chlorophenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is an organic compound with significant potential in medicinal chemistry and biological research. Its complex structure includes a chlorophenyl group and a quinazoline derivative, which contribute to its diverse biological activities.
- Molecular Formula : C25H20ClN3O4S
- Molecular Weight : 494.0 g/mol
- CAS Number : 688055-78-9
- IUPAC Name : N-[2-(2-chlorophenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
The precise mechanism of action for N-[2-(2-chlorophenyl)ethyl]-4-({8-oxo-6-sulfanylidene...}) is not fully understood. However, it is believed to interact with various biological targets such as enzymes and receptors, potentially modulating their activity. The compound may act as an inhibitor or agonist , influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inhibiting cancer cell proliferation in vitro.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential use as an antimicrobial agent.
Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antitumor | Inhibits cancer cell proliferation | |
Enzyme Inhibition | Modulates enzyme activity | |
Antimicrobial | Effective against multiple bacterial strains |
Case Studies
-
Antitumor Efficacy :
- A study conducted on human cancer cell lines revealed that treatment with N-[2-(2-chlorophenyl)ethyl]-4-{8-oxo...} resulted in a significant reduction in cell viability compared to control groups. This suggests its potential as a therapeutic agent in oncology.
-
Enzyme Interaction Studies :
- Research focusing on the inhibition of specific metabolic enzymes showed that the compound effectively reduced enzyme activity by binding to the active site. This interaction was confirmed through kinetic studies.
Research Findings
Recent investigations into the biological activity of N-[2-(2-chlorophenyl)ethyl]-4-{8-oxo...} have highlighted its potential applications in drug development:
- Medicinal Chemistry Applications : The unique structural features make it a candidate for developing new therapeutic agents targeting specific diseases.
- Further Studies Needed : While initial results are promising, further studies are required to elucidate the full range of biological activities and mechanisms of action.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4S/c26-19-4-2-1-3-16(19)9-10-27-23(30)17-7-5-15(6-8-17)13-29-24(31)18-11-21-22(33-14-32-21)12-20(18)28-25(29)34/h1-8,11-12H,9-10,13-14H2,(H,27,30)(H,28,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXXFAXJQKHSCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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